(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane
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Overview
Description
MAX-40279 (hemifumarate) is a dual and potent inhibitor of FLT3 kinase and FGFR kinase. This compound has shown significant potential in the research of acute myelogenous leukemia (AML) due to its ability to inhibit these kinases effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAX-40279 (hemifumarate) involves several steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of MAX-40279 (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
MAX-40279 (hemifumarate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MAX-40279 (hemifumarate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the effects of kinase inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myelogenous leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways .
Mechanism of Action
MAX-40279 (hemifumarate) exerts its effects by inhibiting FLT3 kinase and FGFR kinase. These kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, MAX-40279 (hemifumarate) disrupts these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MAX-40279 (hemifumarate) include:
Sorafenib: Another kinase inhibitor used in the treatment of various cancers.
AC220 (Quizartinib): A selective FLT3 inhibitor used in the treatment of acute myelogenous leukemia
Uniqueness
MAX-40279 (hemifumarate) is unique due to its dual inhibition of both FLT3 kinase and FGFR kinase. This dual inhibition provides a broader therapeutic potential and may overcome resistance mechanisms that limit the efficacy of other kinase inhibitors .
Properties
Molecular Formula |
C27H31FN6O5S |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane |
InChI |
InChI=1S/C22H23FN6OS.C4H4O4.CH4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;5-3(6)1-2-4(7)8;/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-2H,(H,5,6)(H,7,8);1H4/b;2-1+; |
InChI Key |
VGRUZOBGTXZQNJ-JITBQSAISA-N |
Isomeric SMILES |
C.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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